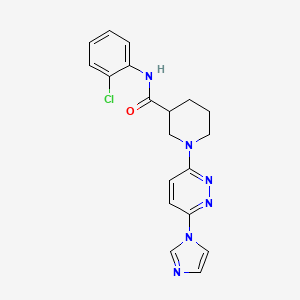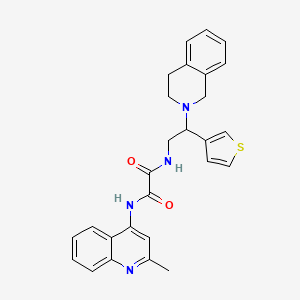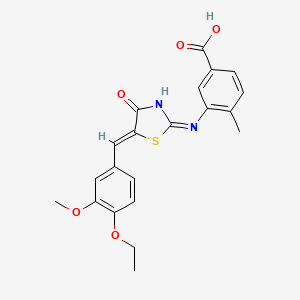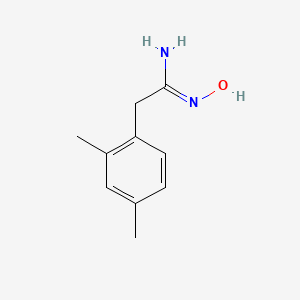
2,5-Dibromo-N-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-N-methylpentanamide is a chemical compound with the CAS Number: 614754-05-1 . It has a molecular weight of 272.97 and its IUPAC name is this compound . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11Br2NO/c1-9-6(10)5(8)3-2-4-7/h5H,2-4H2,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.97 . It is a white to yellow solid and is stored at a temperature of +4C .Applications De Recherche Scientifique
1. Application in Treating Inflammatory Skin Diseases
The compound N-(2-[4-[2,4-dioxo(1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl)-5-(1,2-dithiolan-3-yl)-N-methylpentanamide, a derivative related to 2,5-Dibromo-N-methylpentanamide, has been found effective in treating inflammatory skin diseases. This derivative, known as BP-1003, is a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ) and has shown significant anti-inflammatory effects in models of allergic contact dermatitis. It suggests potential efficacy as an oral and topical agent for treating conditions such as contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
2. Use in Biochemical Decomposition of Herbicides
Research on N-(3,4-dichlorophenyl)-2-methylpentanamide, a compound structurally similar to this compound, demonstrated its decomposition by specific organisms. This process involved the hydrolysis of the herbicide to produce 2-methyl-valeric acid and 3,4-dichloroaniline, indicating potential applications in the environmental management of herbicide residues (Sharabi & Bordeleau, 1969).
3. Role in Pharmaceutical Research
Carfilzomib, structurally related to this compound, is a proteasome inhibitor used in clinical trials for multiple myeloma. It exemplifies the application of similar compounds in pharmaceutical research, particularly in the development of new therapeutic agents for cancer treatment (Yang et al., 2011).
4. Contribution to Synthesis of Antibiotically Active Compounds
In the synthesis of antibacterial compounds, derivatives similar to this compound have been utilized. The synthesis process of such compounds is pivotal in the development of new antibiotics and treatments for bacterial infections (Filippov et al., 1998).
5. Impact on Drug Metabolism Studies
Studies on compounds like valpromide isomer, valnoctamide, which shares a structural resemblance with this compound, contribute significantly to our understanding of drug metabolism and pharmacokinetics. This knowledge is crucial in optimizing drug efficacy and safety (Haj-Yehia & Bialer, 1988).
6. Applications in Catalysis Research
Research involving catalytic processes using compounds structurally related to this compound has implications in industrial chemistry, particularly in the development of efficient and eco-friendly catalytic systems (Sitthisa et al., 2011).
7. Role in Cardiovascular Drug Development
Compounds structurally similar to this compound have been explored for their potential as cardiac myosin activators. This research is significant in the context of developing novel therapeutics for treating cardiovascular diseases (Manickam et al., 2019).
Propriétés
IUPAC Name |
2,5-dibromo-N-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br2NO/c1-9-6(10)5(8)3-2-4-7/h5H,2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBOZZBEWRDXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CCCBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

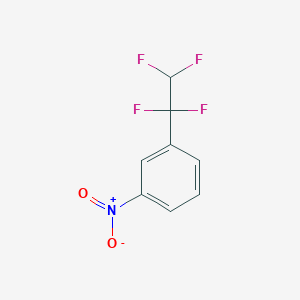
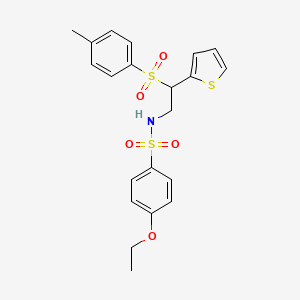
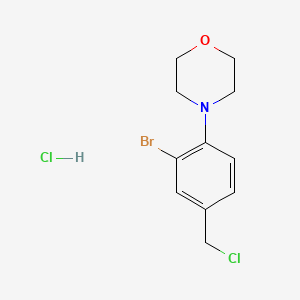
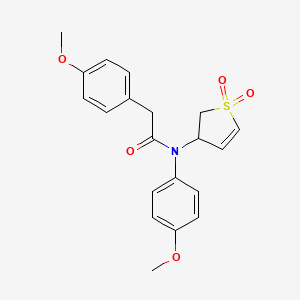
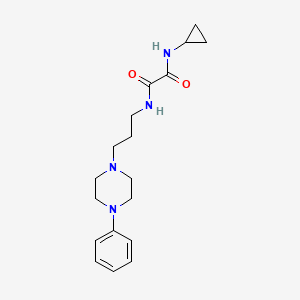

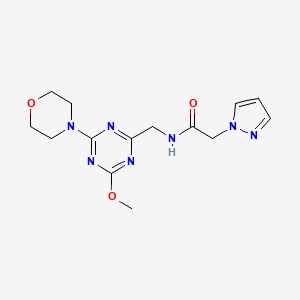
![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2578037.png)
